2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid
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Overview
Description
2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid, also known as CTAT, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAT belongs to the class of triazolo-thiadiazin derivatives and exhibits a unique chemical structure that makes it a promising candidate for drug discovery and development.
Mechanism of Action
The exact mechanism of action of 2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid is not yet fully understood. However, several studies have suggested that 2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid exerts its pharmacological effects by modulating various signaling pathways and molecular targets, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. Additionally, 2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid has been shown to exhibit several biochemical and physiological effects, including the modulation of gene expression, inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. Moreover, 2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid has also been shown to possess antioxidant properties, which can protect cells from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid in lab experiments is its high potency and selectivity towards various molecular targets. Moreover, 2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid has also been shown to possess good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of using 2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid in lab experiments is its complex chemical structure, which makes its synthesis and characterization challenging.
Future Directions
Despite the significant progress made in the study of 2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid, several areas of research still need to be explored. One of the future directions could be the development of novel derivatives of 2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid with improved pharmacological properties and reduced toxicity. Moreover, further studies are needed to elucidate the exact mechanism of action of 2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid and its molecular targets. Additionally, the potential therapeutic applications of 2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, need to be further investigated.
Synthesis Methods
The synthesis of 2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid involves several steps, including the reaction of 4-chlorophenyl hydrazine with ethyl 3,5-dimethoxy-4-ethoxybenzoate, followed by the reaction with thiocarbonyl diimidazole and acetic anhydride. The final product, 2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid, is obtained after purification and characterization by various spectroscopic techniques.
Scientific Research Applications
2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported that 2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, 2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid has also been shown to possess anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neuroinflammatory and neurodegenerative diseases.
properties
CAS RN |
126598-19-4 |
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Product Name |
2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid |
Molecular Formula |
C22H21ClN4O5S |
Molecular Weight |
488.9 g/mol |
IUPAC Name |
2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid |
InChI |
InChI=1S/C22H21ClN4O5S/c1-4-32-20-15(30-2)9-13(10-16(20)31-3)21-24-25-22-27(21)26-19(17(33-22)11-18(28)29)12-5-7-14(23)8-6-12/h5-10,17H,4,11H2,1-3H3,(H,28,29) |
InChI Key |
ZHDJFCHLVCLDRN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1OC)C2=NN=C3N2N=C(C(S3)CC(=O)O)C4=CC=C(C=C4)Cl)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)C2=NN=C3N2N=C(C(S3)CC(=O)O)C4=CC=C(C=C4)Cl)OC |
synonyms |
2-[3-(4-chlorophenyl)-9-(4-ethoxy-3,5-dimethoxy-phenyl)-5-thia-1,2,7,8 -tetrazabicyclo[4.3.0]nona-2,6,8-trien-4-yl]acetic acid |
Origin of Product |
United States |
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